molecular formula C22H22BrNO B11581749 [1-(4-bromobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

[1-(4-bromobenzyl)-1H-indol-3-yl](cyclohexyl)methanone

Cat. No.: B11581749
M. Wt: 396.3 g/mol
InChI Key: VOXZLPDWKJVPJR-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions . The reaction typically requires methanesulfonic acid (MsOH) as a catalyst and is carried out under reflux in methanol (MeOH). The resulting tricyclic indole is then further processed through multiple steps to obtain the final compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce double bonds or nitro groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activities make it a valuable tool in studying cellular processes and developing new therapeutic agents.

    Medicine: Due to its potential antiviral, anticancer, and antimicrobial properties, it is investigated for drug development and therapeutic applications.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE can be compared with other indole derivatives, such as:

The uniqueness of 1-[(4-BROMOPHENYL)METHYL]-3-CYCLOHEXANECARBONYL-1H-INDOLE lies in its specific structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H22BrNO

Molecular Weight

396.3 g/mol

IUPAC Name

[1-[(4-bromophenyl)methyl]indol-3-yl]-cyclohexylmethanone

InChI

InChI=1S/C22H22BrNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h4-5,8-13,15,17H,1-3,6-7,14H2

InChI Key

VOXZLPDWKJVPJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br

Origin of Product

United States

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